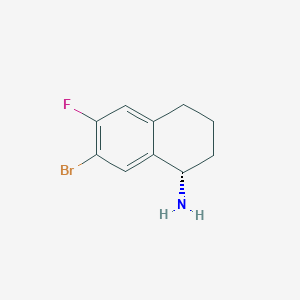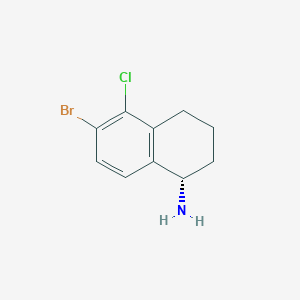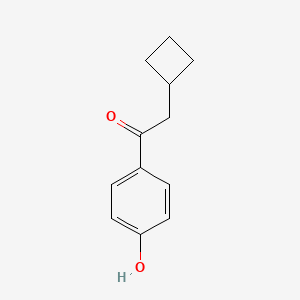![molecular formula C17H17BrN4O2 B13056609 Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate](/img/structure/B13056609.png)
Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate is a complex organic compound that features a tert-butyl group, a bromine atom, and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate typically involves multiple steps:
Formation of Pyrrolo[2,3-C]pyridine: This step involves the cyclization of a suitable precursor, often using a palladium-catalyzed reaction.
Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiolate.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cyclization Reactions: The pyrrolo[2,3-C]pyridine moiety can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, DMF as solvent.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products
Substitution Products: Azido derivatives, thiol derivatives.
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced pyridine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly kinase inhibitors.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 5-bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
- Tert-butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate
- Tert-butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate
Uniqueness
Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl carbamate group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H17BrN4O2 |
|---|---|
Peso molecular |
389.2 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-yl)carbamate |
InChI |
InChI=1S/C17H17BrN4O2/c1-17(2,3)24-16(23)21-13-8-15(20-9-12(13)18)22-7-5-11-4-6-19-10-14(11)22/h4-10H,1-3H3,(H,20,21,23) |
Clave InChI |
QMZGZCYHXLHLBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)N2C=CC3=C2C=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl3-{2-[N'-methyl(4-fluorophenyl)hydrazinesulfonyl]acetamido}thiophene-2-carboxylate](/img/structure/B13056530.png)
![5-Cyclopropyl-3-iodo-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13056534.png)
![4,4,4-trifluoro-3-oxo-N-[4-(trifluoromethyl)phenyl]-2-{(Z)-2-[4-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B13056539.png)
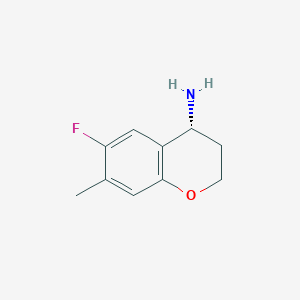
![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13056546.png)
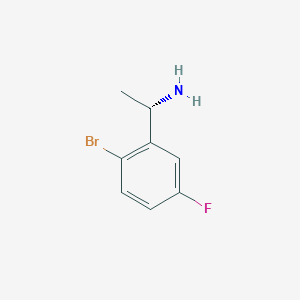
![1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056582.png)
![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13056589.png)
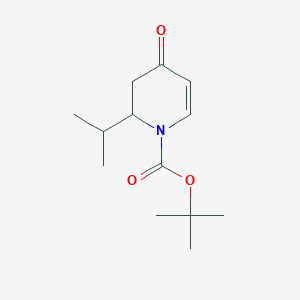
![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)
